molecular formula C24H18O6S B2914794 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 610752-89-1

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2914794
CAS No.: 610752-89-1
M. Wt: 434.46
InChI Key: HIMIJPBXDBKGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a chromen-4-one core (4-oxo-4H-chromen) with three key substituents:

  • Position 6: An ethyl group, which may enhance lipophilicity and steric bulk compared to smaller substituents like methyl.
  • Position 7: A thiophene-2-carboxylate ester, introducing sulfur-containing aromaticity and ester functionality, likely influencing solubility and reactivity .

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6S/c1-2-14-10-16-20(12-19(14)30-24(26)22-4-3-9-31-22)29-13-17(23(16)25)15-5-6-18-21(11-15)28-8-7-27-18/h3-6,9-13H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMIJPBXDBKGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C3=CC=CS3)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20O6SC_{22}H_{20}O_6S, with a molecular weight of approximately 380.39 g/mol. The structural components include:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for its role in various pharmacological activities.
  • Chromene structure : Often associated with anti-inflammatory and antioxidant properties.
  • Thiophene carboxylate : Implicated in enhancing biological efficacy.

Antitumor Activity

Recent studies have demonstrated that derivatives of compounds similar to the one exhibit significant antitumor effects. For instance, a study evaluated the effects on human tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The results indicated that compounds with similar structures inhibited tumor cell growth in a dose-dependent manner, with some derivatives showing comparable potency to doxorubicin, a standard chemotherapeutic agent .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineGI50 (µM)Reference
Compound AMCF-710
Compound BNCI-H46015
Compound CSF-26812

Antimicrobial Activity

Compounds derived from thiophene and chromene frameworks have shown promising antimicrobial properties. A study highlighted that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The antibacterial activity was assessed using standard methods, revealing inhibition zones that suggest strong antibacterial efficacy .

Table 2: Antimicrobial Activity Results

CompoundBacteria TypeInhibition Zone (mm)Reference
Compound DEscherichia coli24
Compound EStaphylococcus aureus22
Compound FPseudomonas aeruginosa20

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Compounds similar to this one have been shown to inhibit cyclooxygenases (COXs), which play a crucial role in inflammation and cancer progression.
  • Antioxidant Properties : The presence of the chromene structure is linked to antioxidant effects, which can mitigate oxidative stress in cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antitumor Evaluation

In a controlled laboratory setting, researchers synthesized several derivatives of the target compound and tested their effects on tumor cell lines. The study found that certain modifications to the molecular structure significantly enhanced antitumor activity, particularly in MCF-7 cells .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of related compounds against various bacterial strains. The results demonstrated that specific structural modifications led to increased antibacterial effectiveness, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Comparison with Similar Compounds

Compound A : 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one

  • Core : Chromen-4-one.
  • Substituents: Position 3: Same dihydrobenzodioxin group. Position 2: Methyl (vs. Position 7: Hydroxyl (vs. thiophene-2-carboxylate).
  • Key Differences: The hydroxyl group at position 7 in Compound A increases polarity, reducing logP compared to the thiophene ester in the target compound.

Compound B : Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate

  • Core: Benzo[b]thiophene-4,7-dione (non-chromenone).
  • Substituents :
    • Position 2: Ethyl ester.
    • Position 3: Methyl.
    • Position 5: Hydroxyl.
  • Key Differences: The benzo[b]thiophene core lacks the chromenone oxygen, altering electron distribution.

Physicochemical Properties

Property Target Compound Compound A Compound B
LogP (Predicted) ~3.5 (high due to ethyl/ester) ~2.1 (hydroxyl reduces) ~2.8 (ester vs. dione balance)
Melting Point Not reported Not reported 153–156 °C (ethanol recryst.)
Solubility Low in water (ester/ethyl) Moderate (hydroxyl) Low (ester/rigid core)
  • Spectral Data :
    • Compound B’s NMR shows δH 1.40 (t, ethyl) and 2.30 (s, methyl), consistent with ester and alkyl groups . The target compound’s thiophene moiety would likely exhibit distinct aromatic signals (δH ~7.0–8.0 ppm).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.